molecular formula C17H24N2O B12566804 1'-Benzyl[1,4'-bipiperidin]-4-one CAS No. 198206-66-5

1'-Benzyl[1,4'-bipiperidin]-4-one

Katalognummer: B12566804
CAS-Nummer: 198206-66-5
Molekulargewicht: 272.4 g/mol
InChI-Schlüssel: UZIGZOHDCVAYFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’-Benzyl[1,4’-bipiperidin]-4-one is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group attached to a bipiperidine core

Vorbereitungsmethoden

The synthesis of 1’-Benzyl[1,4’-bipiperidin]-4-one involves several steps, typically starting with the preparation of the bipiperidine core. One common method involves the reaction of piperazine with benzyl chloride in the presence of a base, followed by further modifications to introduce the ketone functionality. The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the reaction .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

1’-Benzyl[1,4’-bipiperidin]-4-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzoic acids, while reduction can produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

1’-Benzyl[1,4’-bipiperidin]-4-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1’-Benzyl[1,4’-bipiperidin]-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with neurotransmitter receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1’-Benzyl[1,4’-bipiperidin]-4-one can be compared with other similar compounds, such as:

The uniqueness of 1’-Benzyl[1,4’-bipiperidin]-4-one lies in its bipiperidine core, which provides additional sites for chemical modification and interaction with biological targets, enhancing its versatility in research and industrial applications.

Eigenschaften

CAS-Nummer

198206-66-5

Molekularformel

C17H24N2O

Molekulargewicht

272.4 g/mol

IUPAC-Name

1-(1-benzylpiperidin-4-yl)piperidin-4-one

InChI

InChI=1S/C17H24N2O/c20-17-8-12-19(13-9-17)16-6-10-18(11-7-16)14-15-4-2-1-3-5-15/h1-5,16H,6-14H2

InChI-Schlüssel

UZIGZOHDCVAYFE-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1N2CCC(=O)CC2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.